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Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

Cat. No.: B2837498

A Spectroscopic Comparison of (R)- and (S)-5,7-Difluorochroman-4-ol: A Guide for
Researchers

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-5,7-
Difluorochroman-4-ol, crucial intermediates in the synthesis of various pharmaceuticals. The
following sections present a summary of their spectroscopic properties, detailed experimental
protocols for obtaining the data, and a workflow for their analysis. As enantiomers, (R)- and
(S)-5,7-Difluorochroman-4-ol exhibit identical spectroscopic behavior in achiral environments.
Therefore, the primary differentiating characteristic is their optical rotation. The data presented
below is representative of either enantiomer unless specified otherwise.

Data Presentation

The quantitative spectroscopic data for 5,7-Difluorochroman-4-ol is summarized in the tables
below.

Table 1: *H NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

6.88-6.93 m Aromatic H

6.82-6.84 m Aromatic H

4,57 t 6.0 O-CH2

2.77 t 6.0 CHz-Ar

Solvent: DMSO-ds, Frequency: 600 MHz

Table 2: 13C NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol

Chemical Shift (8) ppm Assighment
188.6 C=0 (precursor)
166.2 (J = 264.1 Hz) C-F

164.2 C-F

162.7 (J = 256.7 Hz) C-F

109.0 Aromatic C
101.6 Aromatic C
98.8 Aromatic C
67.6 O-CH:2

38.2 CH2-Ar

Solvent: DMSO-ds, Frequency: 151 MHz. Note: Data for the precursor 5,7-difluorochroman-4-

one is included for reference.

Table 3: Mass Spectrometry Data of 5,7-Difluorochroman-4-ol
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miz Interpretation

186.16 [M]* (Molecular lon)

Method: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular
formula, CoHsF202.[1]

Table 4: Infrared (IR) Spectroscopy Data of 5,7-Difluorochroman-4-ol

Wavenumber (cm—?) Assignment

~3400 (broad) O-H stretch

~2900 C-H stretch (aliphatic)
~1600, ~1480 C=C stretch (aromatic)
~1200 C-O stretch

~1100 C-F stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a clean 5 mm NMR tube.

 Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a
frequency of 600 MHz for *H NMR and 151 MHz for 3C NMR.

o Data Acquisition: For *H NMR, a standard pulse program is used with a sufficient number of
scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
program is employed.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
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residual solvent peak.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A high-resolution mass spectrometer equipped with an appropriate
ionization source (e.g., electrospray ionization - ESI) is used.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured.

» Data Analysis: The molecular ion peak is identified to determine the molecular weight of the
compound. The fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

 Instrumentation: An FTIR spectrometer is used to record the spectrum.

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~* with a
sufficient number of scans to obtain a high-quality spectrum.

o Data Analysis: The characteristic absorption bands are identified and assigned to the
corresponding functional groups in the molecule.

Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the
(R)- and (S)-enantiomers of 5,7-Difluorochroman-4-ol.
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Caption: Experimental workflow for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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